molecular formula C18H30Br2N2O2 B14505311 Morpholinium, p-xylylenebis(N-methyl-, dibromide CAS No. 64038-54-6

Morpholinium, p-xylylenebis(N-methyl-, dibromide

Cat. No.: B14505311
CAS No.: 64038-54-6
M. Wt: 466.3 g/mol
InChI Key: YFSUZSACRRANOA-UHFFFAOYSA-L
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Description

Morpholinium, p-xylylenebis(N-methyl-, dibromide) is a chemical compound with the molecular formula C18H30N2O2.2Br. It is a quaternary ammonium compound that features a morpholinium ion and a p-xylylene group, both of which are methylated and brominated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, p-xylylenebis(N-methyl-, dibromide) typically involves the reaction of p-xylylene dibromide with N-methylmorpholine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Morpholinium, p-xylylenebis(N-methyl-, dibromide) undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted by other nucleophiles such as hydroxide, chloride, or acetate ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the morpholinium ion.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, chloride, acetate

    Solvents: Acetonitrile, dichloromethane

    Conditions: Reflux, room temperature

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, substitution with hydroxide ions results in the formation of the corresponding hydroxide salt .

Scientific Research Applications

Morpholinium, p-xylylenebis(N-methyl-, dibromide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential antimicrobial and antiviral properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholinium, p-xylylenebis(N-methyl-, dibromide) involves its interaction with cellular membranes. The compound disrupts membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine-N-oxide (NMMO): Used as a solvent and oxidizing agent.

    p-Xylylene dibromide: A precursor in the synthesis of various organic compounds.

Uniqueness

Morpholinium, p-xylylenebis(N-methyl-, dibromide) is unique due to its dual functionality as both a quaternary ammonium compound and a brominated aromatic compound. This combination imparts it with distinct chemical and biological properties, making it versatile for various applications .

Properties

CAS No.

64038-54-6

Molecular Formula

C18H30Br2N2O2

Molecular Weight

466.3 g/mol

IUPAC Name

4-methyl-4-[[4-[(4-methylmorpholin-4-ium-4-yl)methyl]phenyl]methyl]morpholin-4-ium;dibromide

InChI

InChI=1S/C18H30N2O2.2BrH/c1-19(7-11-21-12-8-19)15-17-3-5-18(6-4-17)16-20(2)9-13-22-14-10-20;;/h3-6H,7-16H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

YFSUZSACRRANOA-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCOCC1)CC2=CC=C(C=C2)C[N+]3(CCOCC3)C.[Br-].[Br-]

Origin of Product

United States

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